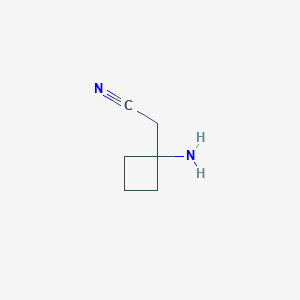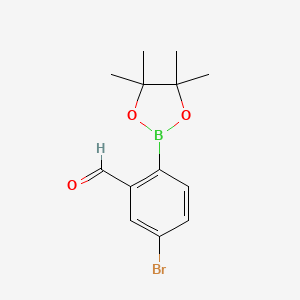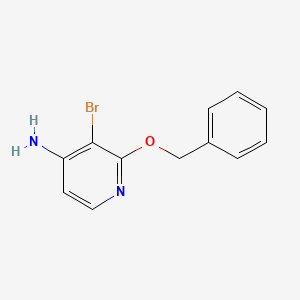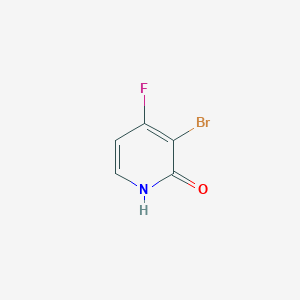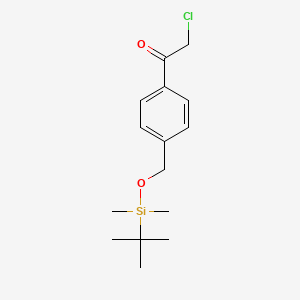
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring, which is further connected to a chloroethanone moiety. This compound is of interest due to its applications in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The protected phenol is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Deprotection: The TBDMS group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Oxidation and Reduction: The ketone moiety can be reduced to an alcohol or oxidized to a carboxylic acid
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acetic acid/water mixtures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Major Products
Nucleophilic substitution: Substituted ethanones.
Deprotection: Phenols.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone is used in various scientific research applications:
Organic Synthesis: As a protecting group for hydroxyl functionalities, facilitating multi-step synthetic routes.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: In the preparation of silicon-based materials and polymers
Mechanism of Action
The mechanism of action of 1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. Deprotection occurs through nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Methoxymethyl ethers: Provide similar protection but are less sterically hindered.
Benzyl ethers: Offer protection but require harsher conditions for deprotection
Uniqueness
1-(4-(((t-Butyldimethylsilyl)oxy)methyl)phenyl)-2-chloroethanone is unique due to the high stability of the TBDMS group under various reaction conditions, making it a preferred choice for protecting hydroxyl groups in complex synthetic sequences .
Properties
IUPAC Name |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO2Si/c1-15(2,3)19(4,5)18-11-12-6-8-13(9-7-12)14(17)10-16/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKRGMNZSTWZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
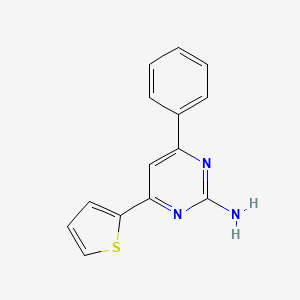
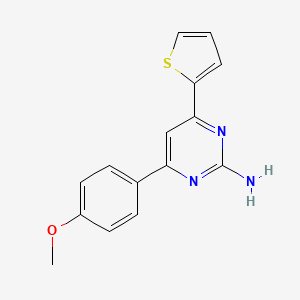
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)
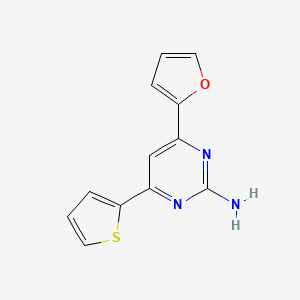
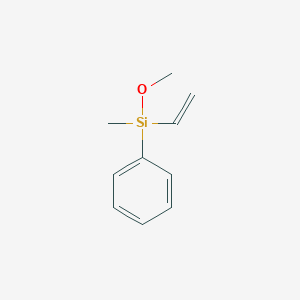
![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)
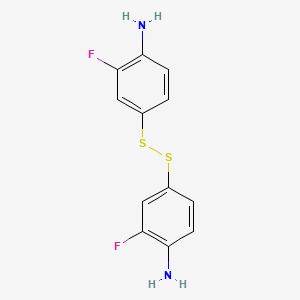

![6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(4R)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B6307105.png)
